molecular formula C18H32BNO3Si B3030207 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester CAS No. 880495-84-1

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester

Cat. No. B3030207
CAS RN: 880495-84-1
M. Wt: 349.3
InChI Key: HHPSYFYQUPVLNV-UHFFFAOYSA-N
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Description

This compound is a type of organoboron reagent, which are highly valuable building blocks in organic synthesis . It is used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .


Synthesis Analysis

The synthesis of this compound involves the Suzuki–Miyaura (SM) cross-coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) coupling: is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Pyridine-4-boronic acid pinacol ester serves as an excellent boron reagent in SM coupling reactions . Its mild reaction conditions, functional group tolerance, and environmental compatibility contribute to its widespread use. Researchers have successfully applied this compound in the synthesis of diverse organic molecules.

Hydromethylation Reactions

Pinacol boronic esters, including pyridine-4-boronic acid pinacol ester, are valuable building blocks in organic synthesis. They participate in hydromethylation reactions, which involve the addition of a hydride source (such as a silane) to an unsaturated substrate. These reactions have been applied to the synthesis of natural products, including cannabinoids and alkaloids .

DYRK1A Inhibitors

Researchers have utilized pyridine-4-boronic acid pinacol ester in the synthesis of pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds serve as inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase involved in various cellular processes .

Palladium-Catalyzed Reactions

Apart from SM coupling, pinacol boronic esters find application in other palladium-catalyzed reactions. For instance:

Total Synthesis of Natural Products

The protodeboronation of pinacol boronic esters has been employed in the formal total synthesis of various natural products. For example, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B .

Future Directions

The future directions of this compound involve its continued use in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, and the use of organoboron reagents like this compound is expected to continue due to their stability, ease of preparation, and environmental benignity .

properties

IUPAC Name

tert-butyl-dimethyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-12-14(10-11-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPSYFYQUPVLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678198
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester

CAS RN

880495-84-1
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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